2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide
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Overview
Description
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H9ClFNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-fluorobenzoyl chloride+chloroacetamidebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-hydroxy-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide.
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
Comparison
Compared to similar compounds, 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is unique due to the presence of the oxoethyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-5-10(15)13-6-9(14)7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSGZYCOTWJQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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